molecular formula C20H16N2O3 B2554862 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide CAS No. 1203370-68-6

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide

Cat. No. B2554862
CAS RN: 1203370-68-6
M. Wt: 332.359
InChI Key: PMTCJYVFXHYORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Molecular Interactions and Structural Properties

Research has explored the spatial orientations of similar amide derivatives and their coordination with anions, highlighting the tweezer-like geometry of certain stretched amides and their assembly into channel-like structures through weak interactions. These studies provide insights into the molecular behavior of related compounds, which can be pivotal for designing new molecules with specific functions or interactions (Kalita & Baruah, 2010). Additionally, the structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline solids when treated with various acids. This research is crucial for understanding how such compounds can be used in drug formulation and delivery systems (Karmakar, Sarma, & Baruah, 2007).

Potential Therapeutic Applications

The therapeutic potential of related quinolin-yl acetamides has been explored in various studies. For instance, 2-(Quinolin-4-yloxy)acetamides have shown potent in vitro and in vivo activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, indicating their potential as antitubercular agents. These compounds exhibit low toxicity to mammalian cells, suggesting a promising safety profile for further development as tuberculosis treatments (Pissinate et al., 2016). Another study synthesized novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction, highlighting a method for producing compounds that could have various biological activities, including antimicrobial and antiviral properties (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-quinolin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-19-8-4-13-3-6-16(11-17(13)19)25-12-20(24)22-15-5-7-18-14(10-15)2-1-9-21-18/h1-3,5-7,9-11H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTCJYVFXHYORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.